(1-Ethoxy-2-iodoethyl)benzene chemical structure and properties
(1-Ethoxy-2-iodoethyl)benzene chemical structure and properties
[1][2][3][4]
Executive Summary
(1-Ethoxy-2-iodoethyl)benzene (CAS: 52763-02-7) is a vicinal haloether and a critical synthetic intermediate in the functionalization of styrene derivatives. Formed via the regioselective iodoalkoxylation of styrene, it represents a "masked" functionality—serving as a precursor to vinyl ethers, amino alcohols, and complex heterocyclic scaffolds. Its structure features a benzylic ether moiety and a primary alkyl iodide, offering orthogonal reactivity profiles for nucleophilic substitution and elimination reactions.
This guide details the structural characteristics, synthesis protocols, and reactivity patterns of (1-Ethoxy-2-iodoethyl)benzene, designed for researchers in organic synthesis and medicinal chemistry.
Chemical Identity & Physicochemical Properties[5][6][7][8][9][10][11]
Structural Analysis
The molecule consists of a phenethyl skeleton functionalized at the C1 (benzylic) position with an ethoxy group and at the C2 (terminal) position with an iodine atom. The presence of the chiral center at C1 results in two enantiomers (
| Property | Data |
| IUPAC Name | (1-Ethoxy-2-iodoethyl)benzene |
| Common Names | |
| CAS Registry Number | 52763-02-7 |
| Molecular Formula | C |
| Molecular Weight | 276.12 g/mol |
| Appearance | Light yellow to orange liquid (darkens upon storage) |
| Solubility | Soluble in CHCl |
| Stability | Light-sensitive; prone to decomposition (liberation of I |
Spectroscopic Signature (NMR)
The regiochemistry is confirmed by
Table 1:
| Shift ( | Multiplicity | Integration | Assignment |
| 7.42 – 7.35 | Multiplet (m) | 5H | Aromatic Ring (Ph-H ) |
| 4.46 – 4.43 | Multiplet (m) | 1H | Benzylic Methine (Ph-CH -OEt) |
| 3.52 – 3.44 | Multiplet (m) | 1H | Iodomethyl (CH |
| 3.41 – 3.34 | Multiplet (m) | 1H | Iodomethyl (CH |
| 3.50 – 3.30 | Multiplet (m) | 2H | Ethoxy Methylene (-O-CH |
| 1.26 | Triplet (t) | 3H | Ethoxy Methyl (-O-CH |
*Note: The ethoxy methylene protons may overlap with the iodomethyl signals depending on resolution and solvent.
Synthesis & Mechanism[12]
Core Synthesis: Regioselective Iodoetherification
The standard preparation involves the reaction of styrene with iodine in the presence of ethanol. To ensure high yields and atom economy, an oxidant (such as hydrogen peroxide or a hypervalent iodine reagent like PIDA) or a specific iodine source (N-iodosuccinimide, NIS) is often employed to drive the equilibrium.
Reaction Scheme
Mechanistic Pathway
The reaction proceeds via a classic electrophilic addition mechanism:
-
Activation: The alkene (styrene) attacks the electrophilic iodine species, forming a cyclic iodonium ion intermediate.
-
Regioselective Opening: Ethanol acts as the nucleophile. It attacks the benzylic carbon (C1) rather than the terminal carbon.
-
Why? The transition state at the benzylic position possesses significant carbocation character, which is stabilized by resonance with the phenyl ring (Markovnikov addition).
-
-
Stereochemistry: The opening is anti-stereospecific , resulting in trans-addition relative to the plane of the double bond (relevant if starting with substituted styrenes).
Figure 1: Mechanistic pathway of styrene iodoetherification showing the critical benzylic attack.
Experimental Protocol
Protocol: Iodoethoxylation of Styrene (Standard Scale)
Objective: Synthesis of 10 mmol of (1-Ethoxy-2-iodoethyl)benzene.
Reagents:
-
Styrene (1.04 g, 10 mmol)
-
Iodine (I
) (2.54 g, 10 mmol) or N-Iodosuccinimide (NIS) (2.25 g, 10 mmol) -
Absolute Ethanol (20 mL)
-
Sodium Thiosulfate (sat. aq. solution)
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve styrene (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add Iodine (or NIS) in small portions over 10 minutes at room temperature.
-
Observation: The solution will turn dark brown/red.
-
-
Reaction: Stir the mixture at room temperature (25°C) for 1–3 hours. Monitor via TLC (Hexane/EtOAc 9:1). The styrene spot (high R
) should disappear, and a new lower R spot should appear. -
Quenching: Pour the reaction mixture into 50 mL of water. Add saturated sodium thiosulfate solution dropwise with stirring until the iodine color (red/brown) completely fades to yellow/colorless.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Diethyl Ether (3 x 20 mL).
-
Drying: Combine organic layers, wash with brine, and dry over anhydrous Na
SO . -
Purification: Concentrate under reduced pressure. The crude oil can be purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure product as a light orange oil.
Reactivity & Applications
(1-Ethoxy-2-iodoethyl)benzene acts as a versatile linchpin in organic synthesis due to the differing reactivity of the ether and iodide groups.
Key Transformation Pathways
-
Elimination (Vinyl Ether Synthesis): Treatment with strong bases (e.g.,
-BuOK) promotes E2 elimination of HI, yielding -ethoxystyrene . -
Nucleophilic Substitution (S
2): The terminal iodide is a good leaving group. Reaction with sodium azide (NaN ) yields the -azido ether, which can be reduced to -amino ethers (analogous to amino alcohols). -
Radical Reduction: The C-I bond is weak and easily cleaved by radical initiators (AIBN/Bu
SnH) to yield (1-ethoxyethyl)benzene .
Figure 2: Divergent reactivity profile of the target molecule.
Safety & Handling
-
Hazards: As an alkyl iodide, this compound is a potential alkylating agent and should be treated as a suspected carcinogen/mutagen. It is also an irritant to skin and eyes.
-
Lachrymator: Many
-halo ethers exhibit lachrymatory properties; handle only in a fume hood. -
Storage: Store at 2–8°C in the dark. The C-I bond is photolabile; exposure to light causes liberation of iodine (turning the sample purple/brown).
References
- Synthesis & Characterization:RSC Advances, 2014, 4, 329. (Provides specific NMR data for 1-(1-ethoxy-2-iodoethyl)benzene).
-
Mechanistic Insight: Mohseni, S. et al. "Theoretical and Experimental Studies on the Regioselectivity of Epoxide Ring Opening."[3] Progress in Reaction Kinetics and Mechanism, 2014, 39(1), 89–102.[3] (Discusses benzylic control in styrene systems).
- General Properties: Sigma-Aldrich / Merck Product Catalog, CAS 17376-04-4 (Analogous non-ethoxy data) and CAS 52763-02-7 (Target molecule entry).
-
Reactivity: Journal of Organic Chemistry, 1997, 62 , 7514.[4] (NMR shifts of common aromatic solvents and derivatives).
